4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC17693876
Molecular Formula: C8H7ClN4O2
Molecular Weight: 226.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN4O2 |
|---|---|
| Molecular Weight | 226.62 g/mol |
| IUPAC Name | 4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3 |
| Standard InChI Key | UKXXVHNHIRFRGO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-] |
Introduction
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound is characterized by its bicyclic structure, which includes both pyrazole and pyridine rings. The presence of a chloro group, an ethyl group, and a nitro group on the pyrazolo ring enhances its reactivity and influences its pharmacological properties.
Synthesis Methods
The synthesis of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be achieved through various methods, primarily involving the reaction of substituted pyridines and pyrazoles. One efficient approach involves a three-component reaction using salicylic aldehydes, β-keto esters, and 5-aminopyrazoles in the presence of catalysts such as iron(III) chloride. This method allows for good yields and mild reaction conditions.
Potential Therapeutic Uses
-
Drug Development: The compound represents an interesting candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents due to its unique structural features and reactivity profile.
-
Biological Activities: Modifications at various positions on the pyrazolo ring can significantly affect biological activity, with substituents at positions 3 and 6 often influencing anti-inflammatory properties.
Mechanism of Action
-
The mechanism typically involves interaction with biological targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro enhances binding affinity by stabilizing charged intermediates during interactions with biomolecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume